molecular formula C10H14N2O2 B7893950 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7893950
M. Wt: 194.23 g/mol
InChI Key: DADCIZIRENCZCB-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of pyrimidinediones Pyrimidinediones are characterized by a pyrimidine ring fused with a dione group, and this particular compound features a cyclopentylmethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclopentylmethylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has found applications in various scientific fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases or conditions.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

  • 1-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a cyclohexylmethyl group instead of cyclopentylmethyl.

  • 1-(Methyl)pyrimidine-2,4(1H,3H)-dione: A simpler analog with a methyl group instead of cyclopentylmethyl.

  • 1-(Ethyl)pyrimidine-2,4(1H,3H)-dione: Another analog with an ethyl group.

Properties

IUPAC Name

1-(cyclopentylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-5-6-12(10(14)11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCIZIRENCZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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